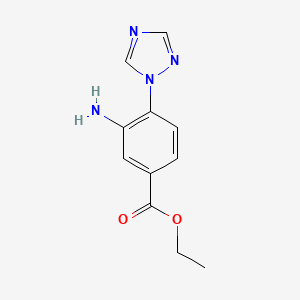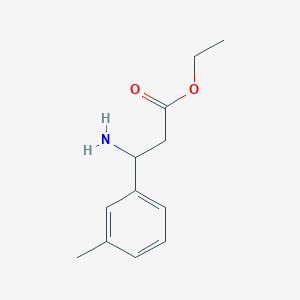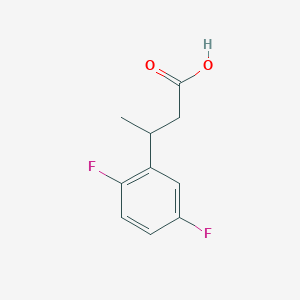![molecular formula C13H18Cl2N2O B13574645 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride](/img/structure/B13574645.png)
1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride is a chemical compound that has garnered interest due to its potential applications in various fields, including pharmacology and medicinal chemistry. This compound features a benzofuran moiety linked to a piperazine ring, which is further stabilized as a dihydrochloride salt. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride typically involves the reaction of 1-benzofuran-2-ylmethanol with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione, while reduction may produce dihydrobenzofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential as a therapeutic agent in treating conditions such as inflammation, asthma, and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to histamine receptors, particularly the H3 and H4 subtypes, acting as an antagonist. This interaction can modulate various physiological processes, including inflammation and neurotransmission. The pathways involved include G protein-coupled receptor signaling, which plays a crucial role in the compound’s effects.
Comparación Con Compuestos Similares
- 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazine
- 1-[(1-Benzofuran-2-yl)methyl]piperidine
- 2-(1-Benzofuran-2-yl)pyrrolidine
Comparison: 1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. Compared to similar compounds, it may exhibit different binding affinities and pharmacological profiles, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C13H18Cl2N2O |
|---|---|
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
1-(1-benzofuran-2-ylmethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H16N2O.2ClH/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15;;/h1-4,9,14H,5-8,10H2;2*1H |
Clave InChI |
KPWUWIYJANZZKU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=CC3=CC=CC=C3O2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)

![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-yl}acetic acid](/img/structure/B13574600.png)



![6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13574630.png)





